2-(But-3-enyloxy)benzamide
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Overview
Description
2-(But-3-enyloxy)benzamide is an organic compound with the molecular formula C11H13NO2. It is a benzamide derivative characterized by the presence of a but-3-enyloxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-enyloxy)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-enyloxy)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives .
Scientific Research Applications
2-(But-3-enyloxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(But-3-enyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes, bind to DNA, and interfere with cellular processes. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pentyloxybenzamide: Similar in structure but with a pentyloxy group instead of a but-3-enyloxy group.
2-Ethoxybenzamide: Known for its use as an analgesic under the name ethenzamide.
2-Propoxybenzamide: Another alkoxybenzamide with potential medicinal applications.
Uniqueness
2-(But-3-enyloxy)benzamide is unique due to the presence of the but-3-enyloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
177780-97-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-but-3-enoxybenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7H,1,3,8H2,(H2,12,13) |
InChI Key |
DJSQREBRXVWWSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1C(=O)N |
solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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